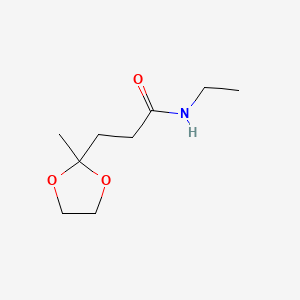
N-Ethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-Ethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.239. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-Ethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a dioxolane ring, which is known for its ability to participate in various chemical reactions. The presence of the ethyl group and the propanamide moiety enhances its solubility and reactivity, making it a suitable candidate for biological studies.
Therapeutic Potential
Research into this compound has identified several potential therapeutic applications:
1. Antimicrobial Activity
- The compound has been explored for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
2. Anticancer Properties
- Preliminary investigations have shown that this compound may possess anticancer properties. It has been tested in vitro against different cancer cell lines, with results indicating that it can inhibit cell proliferation and induce apoptosis .
3. Mechanism of Action
- The biological activity of the compound is believed to be linked to its ability to interact with specific molecular targets within cells. The dioxolane ring can facilitate hydrogen bonding with proteins, while the amide group may engage in covalent interactions with nucleophilic sites on enzymes or receptors .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Case Study 1: Antimicrobial Activity
- A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antimicrobial potential .
Case Study 2: Anticancer Activity
- In vitro tests on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µg/mL after 48 hours .
Data Table: Biological Activities
| Biological Activity | Target Organism/Cell Line | Observed Effect | Concentration (µg/mL) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition (MIC) | 32 |
| Antimicrobial | Escherichia coli | Inhibition (MIC) | 32 |
| Anticancer | MCF-7 (breast cancer cells) | Cell viability reduction | 25 |
Eigenschaften
IUPAC Name |
N-ethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-3-10-8(11)4-5-9(2)12-6-7-13-9/h3-7H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKACZMIEVYSEIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC1(OCCO1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652584 |
Source


|
| Record name | N-Ethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65960-32-9 |
Source


|
| Record name | N-Ethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














